![molecular formula C8H9N5O2 B13515509 [1,2,4]Triazolo[4,3-a]pyrimidine-6-carboxylic acid, 5-amino-, ethyl ester](/img/structure/B13515509.png)
[1,2,4]Triazolo[4,3-a]pyrimidine-6-carboxylic acid, 5-amino-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyrimidine family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. This reaction is often carried out in the presence of triethylamine, which acts as a base to facilitate the cyclization process . Another common method involves the Dimroth rearrangement, where the isomerization of heterocycles occurs through the relocation of heteroatoms within the ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free conditions have been explored to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of ethyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate involves the inhibition of key molecular pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and promoting neuroprotection . The compound interacts with specific molecular targets such as ATF4 and NF-kB proteins, leading to the inhibition of ER stress and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: Known for their antimicrobial and anticancer activities.
Pyrimido[4,5-d]pyrimidines: Exhibit a wide range of biological activities, including anticancer and antiviral properties.
Thiadiazoles: Display significant antimicrobial and anticancer activities.
Uniqueness
Ethyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate stands out due to its unique combination of triazole and pyrimidine rings, which confer enhanced biological activities. Its ability to inhibit multiple molecular pathways makes it a versatile compound for various therapeutic applications .
Propiedades
Fórmula molecular |
C8H9N5O2 |
|---|---|
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
ethyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H9N5O2/c1-2-15-7(14)5-3-10-8-12-11-4-13(8)6(5)9/h3-4H,2,9H2,1H3 |
Clave InChI |
YXBZAUMXZJZXLD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N2C=NN=C2N=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


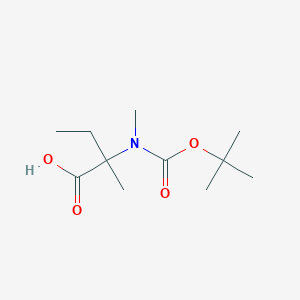
![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile](/img/structure/B13515428.png)

![4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride](/img/structure/B13515433.png)
![n-[(Benzyloxy)carbonyl]-s-methylcysteine](/img/structure/B13515441.png)
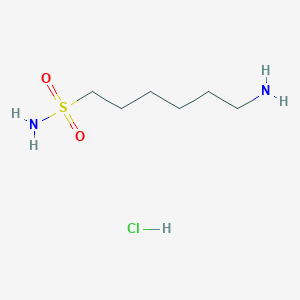
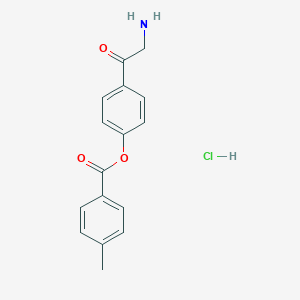
![2-Bromo-7,7-difluorospiro[3.5]nonane](/img/structure/B13515465.png)
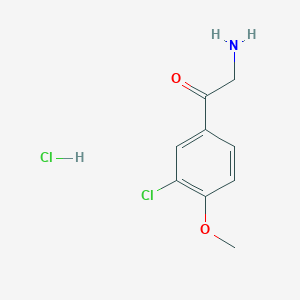

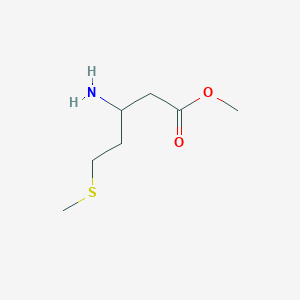
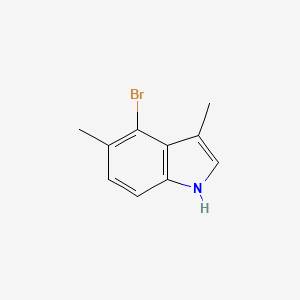
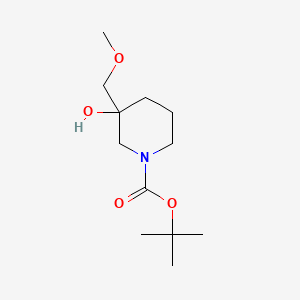
![N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515500.png)
